molecular formula C7H3Br2NOS B594882 4,6-Dibromobenzooxazole-2-thione CAS No. 1215206-48-6

4,6-Dibromobenzooxazole-2-thione

Cat. No.: B594882
CAS No.: 1215206-48-6
M. Wt: 308.975
InChI Key: CZCGAMAWAYOEJD-UHFFFAOYSA-N
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Description

4,6-Dibromobenzooxazole-2-thione is a heterocyclic compound with the molecular formula C7H3Br2NOS It is characterized by the presence of two bromine atoms at positions 4 and 6 on the benzoxazole ring, and a thione group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzooxazole-2-thione typically involves the bromination of benzooxazole derivatives One common method includes the reaction of benzooxazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromobenzooxazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide), and catalysts (palladium).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzooxazole derivatives.

Scientific Research Applications

4,6-Dibromobenzooxazole-2-thione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

4,6-Dibromobenzooxazole-2-thione can be compared with other benzoxazole derivatives, such as:

    4,6-Dichlorobenzooxazole-2-thione: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and biological activity.

    4,6-Difluorobenzooxazole-2-thione: Fluorine atoms may impart different electronic properties and influence the compound’s behavior in chemical reactions.

    4,6-Diiodobenzooxazole-2-thione:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer distinct chemical and biological properties.

Biological Activity

4,6-Dibromobenzooxazole-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. With a molecular formula of C7_7H3_3Br2_2NOS, this compound features significant bromination and a thione group, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : This compound interacts with key biological targets involved in various diseases such as cancer, diabetes, and inflammation. The planar structure allows for π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to target proteins.
  • Biochemical Pathways : Benzoxazole derivatives have been shown to affect multiple biochemical pathways by inhibiting specific enzymes or receptors. These interactions can lead to antimicrobial, antitumor, and antioxidant effects.

Pharmacological Activities

This compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.
  • Antitumor Effects : Research has highlighted the anticancer potential of benzoxazole derivatives, including this compound. It has demonstrated cytotoxic effects on cancer cell lines through induction of apoptosis and cell cycle arrest.
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which may help mitigate oxidative stress-related damage in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzoxazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
4,6-Dichlorobenzooxazole-2-thione Chlorine atoms instead of bromineSimilar antimicrobial effects
4,6-Difluorobenzooxazole-2-thione Fluorine atoms may alter electronic propertiesPotentially different reactivity
4,6-Diiodobenzooxazole-2-thione Iodine substitution impacts biological activityVaries based on iodine's influence

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of various benzoxazole derivatives against clinical isolates. Results indicated that this compound exhibited potent activity against resistant strains of bacteria and fungi.
  • Antitumor Activity : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest a promising role in cancer therapy.
  • Oxidative Stress Mitigation : Research highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels significantly.

Properties

IUPAC Name

4,6-dibromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCGAMAWAYOEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=S)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682074
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-48-6
Record name 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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